molecular formula C13H18O2 B8048300 1-(4-Methoxyphenyl)-2-methylpent-1-en-3-ol

1-(4-Methoxyphenyl)-2-methylpent-1-en-3-ol

Cat. No.: B8048300
M. Wt: 206.28 g/mol
InChI Key: FRBJQBKEQMTJBO-MDZDMXLPSA-N
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Description

1-(4-Methoxyphenyl)-2-methylpent-1-en-3-ol (CAS 266351-88-6) is a chiral tertiary alcohol featuring a 4-methoxyphenyl group attached to a pentenol backbone with a methyl substituent at the C2 position . This compound is synthesized via organocatalytic or transition-metal-catalyzed methods, as inferred from its structural analogs in the literature. Its α,β-unsaturated alcohol moiety and aromatic substitution pattern make it a candidate for applications in pharmaceuticals, agrochemicals, and asymmetric catalysis . The stereochemistry at C3 is critical for its biological activity, as seen in related chiral alcohols like 1-(4-methoxyphenyl)ethanol (MOPE), which is used in anti-inflammatory and antiallergic drug precursors .

Properties

IUPAC Name

(E)-1-(4-methoxyphenyl)-2-methylpent-1-en-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-4-13(14)10(2)9-11-5-7-12(15-3)8-6-11/h5-9,13-14H,4H2,1-3H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRBJQBKEQMTJBO-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=CC1=CC=C(C=C1)OC)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(/C(=C/C1=CC=C(C=C1)OC)/C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-2-methylpent-1-en-3-ol can be achieved through several methods. One common approach involves the aldol condensation of acetone with p-anisaldehyde (4-methoxybenzaldehyde) under base-catalyzed conditions. The reaction typically involves mixing p-anisaldehyde with acetone in the presence of a base such as potassium hydroxide, followed by purification steps to isolate the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the incorporation of green chemistry principles, such as the use of deep eutectic solvents, can improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-2-methylpent-1-en-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-methoxybenzaldehyde, while reduction can produce 4-methoxyphenylmethanol .

Scientific Research Applications

1-(4-Methoxyphenyl)-2-methylpent-1-en-3-ol has several scientific research applications:

    Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research explores its potential as a precursor for pharmaceuticals and therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 1-(4-Methoxyphenyl)-2-methylpent-1-en-3-ol exerts its effects involves interactions with specific molecular targets. For instance, it may act as a substrate for enzymes involved in oxidation-reduction reactions. The compound’s methoxy group can participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity .

Comparison with Similar Compounds

(a) 1-(4-Methoxyphenyl)but-3-en-1-ol (CAS 24165-60-4)

  • Structure: Shorter carbon chain (butenol vs. pentenol) and absence of a methyl branch at C2.
  • Applications : Used in fragrance synthesis and as a precursor for epoxy resins .

(b) 5-(4-Methoxyphenyl)-2-methylpent-1-en-3-ol

  • Structure : Similar backbone but with a double bond at C1 (vs. C1 in the target) and a methyl group at C2.
  • Synthesis : Generated as a byproduct (9% yield) during epoxide ring-opening reactions, requiring purification via chromatography .
  • Key Difference : The position of the double bond affects conjugation and stability, influencing its utility in cyclization reactions .

(c) 1-(4-Methoxyphenyl)pent-1-en-3-one (CAS 104-27-8)

  • Structure : Ketone instead of alcohol at C3, with a double bond at C1.
  • Reactivity : The ketone group enhances electrophilicity, making it reactive in aldol condensations.
  • Safety : Classified as hazardous under GHS due to inhalation risks, unlike the alcohol derivative .

Aromatic Substitution and Branching

(a) 1-(4-Methoxyphenyl)-3-(4-methylphenyl)-propenone (Z-isomer)

  • Structure : α,β-unsaturated ketone with a 4-methylphenyl group instead of a methyl branch.
  • Applications : Used in UV-absorbing materials and as a ligand in coordination chemistry .
  • Molecular Weight : 252.115 g/mol (vs. ~206.28 g/mol for the target compound) .

(b) (E)-1,3-bis(4-Methoxyphenyl)-2-methylpent-1-ene

  • Structure : Dual 4-methoxyphenyl groups and a methyl branch.
  • Mass Spectrometry : Base peak at m/z 267 ([M-C2H5]<sup>+</sup>), indicating stability of the bis-aromatic system .
  • Applications: Potential use in liquid crystals due to extended conjugation .

Chiral Alcohol Analogs

(a) (S)- and (R)-1-(4-Methoxyphenyl)ethanol (MOPE)

  • Structure: Shorter chain (propanol vs. pentenol) but similar chiral center.
  • Pharmaceutical Use: (S)-MOPE is a precursor to antiallergic cycloalkyl indoles; (R)-MOPE aids in synthesizing anti-inflammatory propanoic acids .
  • Synthesis : Produced via biocatalytic reduction with >99% enantiomeric excess (e.e.) using engineered ketoreductases .

(b) 1-(4-Methoxyphenyl)propan-2-ol

  • Structure : Secondary alcohol with a methyl branch at C2.
  • Properties : Lower boiling point due to reduced molecular weight (~166.22 g/mol) .
  • Applications : Intermediate in surfactant and plasticizer synthesis .

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